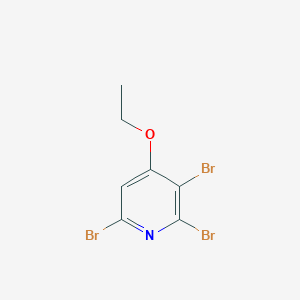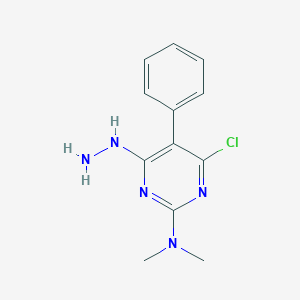
N-(4-chloro-6-hydrazino-5-phenylpyrimidin-2-yl)-N,N-dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-6-hydrazino-5-phenylpyrimidin-2-yl)-N,N-dimethylamine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-6-hydrazino-5-phenylpyrimidin-2-yl)-N,N-dimethylamine typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-5-phenyl-pyrimidine-2-amine with hydrazine hydrate under reflux conditions to form the hydrazino derivative. This intermediate is then reacted with dimethylamine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific temperature and pressure conditions. The process may include purification steps such as crystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-6-hydrazino-5-phenylpyrimidin-2-yl)-N,N-dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions may result in various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-chloro-6-hydrazino-5-phenylpyrimidin-2-yl)-N,N-dimethylamine is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound may be used to study the interactions of pyrimidine derivatives with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, pyrimidine derivatives are often explored for their potential therapeutic properties. This compound may be investigated for its potential as an anticancer, antiviral, or antimicrobial agent.
Industry
In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-6-hydrazino-5-phenylpyrimidin-2-yl)-N,N-dimethylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-6-hydrazino-5-phenyl-pyrimidin-2-yl)-methyl-amine
- (4-Chloro-6-hydrazino-5-phenyl-pyrimidin-2-yl)-ethyl-amine
- (4-Chloro-6-hydrazino-5-phenyl-pyrimidin-2-yl)-propyl-amine
Uniqueness
Compared to similar compounds, N-(4-chloro-6-hydrazino-5-phenylpyrimidin-2-yl)-N,N-dimethylamine may exhibit unique properties such as higher stability, better solubility, or enhanced biological activity. These characteristics make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
65942-57-6 |
|---|---|
Molecular Formula |
C12H14ClN5 |
Molecular Weight |
263.72g/mol |
IUPAC Name |
4-chloro-6-hydrazinyl-N,N-dimethyl-5-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C12H14ClN5/c1-18(2)12-15-10(13)9(11(16-12)17-14)8-6-4-3-5-7-8/h3-7H,14H2,1-2H3,(H,15,16,17) |
InChI Key |
PMQPDYZHVMGCMP-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC(=C(C(=N1)Cl)C2=CC=CC=C2)NN |
Canonical SMILES |
CN(C)C1=NC(=C(C(=N1)Cl)C2=CC=CC=C2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


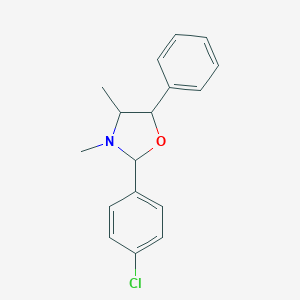
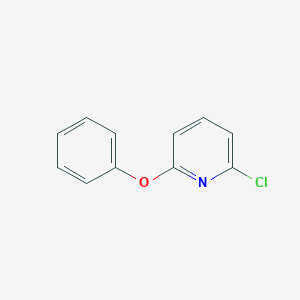
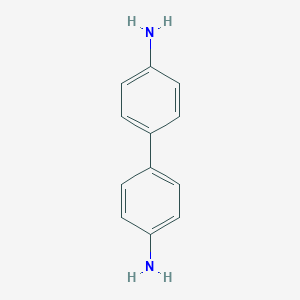
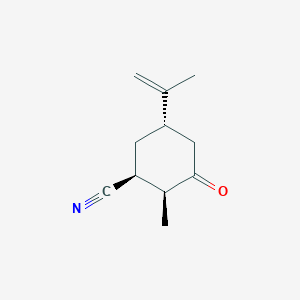

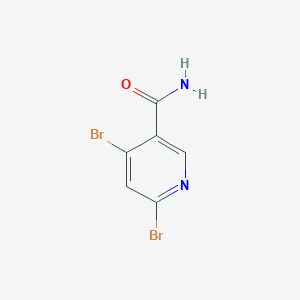


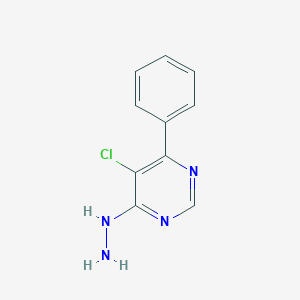
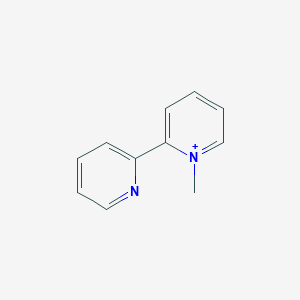
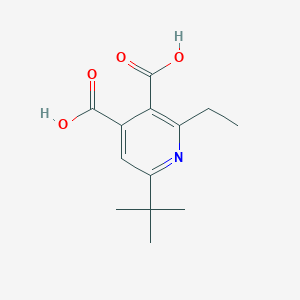
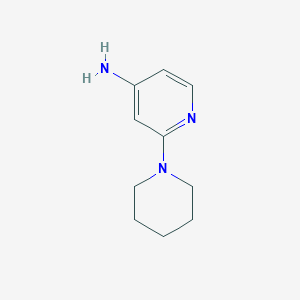
![4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-ol](/img/structure/B372779.png)
